MFCD18314390

Description

Such compounds are frequently utilized in medicinal chemistry as intermediates for kinase inhibitors or boron-containing therapeutics due to their ability to modulate biological targets .

Key inferred properties include:

- Molecular weight: ~180–240 g/mol, typical for small-molecule drug candidates.

- Solubility: Likely moderate (0.2–0.7 mg/mL), influenced by halogenation and heterocyclic polarity .

- Synthetic route: May involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogs .

Properties

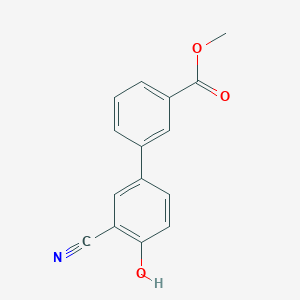

IUPAC Name |

methyl 3-(3-cyano-4-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-14(17)13(8-11)9-16/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPRLWHERLAURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684842 | |

| Record name | Methyl 3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-14-0 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-cyano-4′-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314390 involves several steps, including the selection of appropriate reagents and reaction conditions. One common method involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This process is known for its mild and functional group-tolerant reaction conditions, making it suitable for the preparation of various organoboron compounds.

Industrial Production Methods

Industrial production of MFCD18314390 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The selection of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

MFCD18314390 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD18314390 include organolithium reagents, which are known for their reactivity in various transformations . Conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of MFCD18314390 depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

MFCD18314390 has a wide range of applications in scientific research, including:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of MFCD18314390 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Halogen Impact : CAS 918538-05-3 (Cl-substituted) exhibits lower molecular weight and comparable solubility to CAS 1046861-20-4 (Br-substituted), reflecting bromine’s larger atomic radius and increased lipophilicity .

- Heterocycle vs. Boronic Acid : The pyrrolo-triazine core (CAS 918538-05-3) enhances hydrogen-bonding capacity (TPSA = 40.46 Ų), favoring target binding, whereas the boronic acid group (CAS 1046861-20-4) enables covalent interactions with biological nucleophiles .

Bioactivity Profiles

| Metric | MFCD18314390 (Inferred) | CAS 918538-05-3 | CAS 1046861-20-4 |

|---|---|---|---|

| CYP Inhibition Risk | Low | No alerts | No alerts |

| PAINS Alerts | 0–1 | 0 | 0 |

| BBB Permeability | Moderate | High | High |

Key Insights :

Recommendations :

- Conduct NMR/X-ray crystallography to resolve MFCD18314390’s structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.